N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide
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Overview
Description
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a synthetic compound that features a unique structure combining a cyclopropyl group, an oxo group, a thiophene ring, and an imidazolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a cyclopropyl ketone with an imidazolidine derivative, followed by the introduction of the thiophene ring through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The oxo and imidazolidine groups can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-oxo-N-(2-(furan-2-yl)ethyl)imidazolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-2-oxo-N-(2-(pyridin-2-yl)ethyl)imidazolidine-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-14-6-8-16(12)13(18)15(10-3-4-10)7-5-11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTAWDVXMBXJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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